molecular formula C10H20ClN3 B12232479 ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12232479
M. Wt: 217.74 g/mol
InChI Key: BTOMIRKOOZQLIR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine belongs to the pyrazole class of heterocyclic amines, which are five-membered aromatic rings containing two adjacent nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its substituent arrangement:

  • Pyrazole core : The parent structure is a 1H-pyrazole ring substituted at positions 1, 3, and 5.
  • Substituents : A propyl group at position 1, a methyl group at position 3, and a methylene-linked ethylamine moiety at position 5.

The IUPAC name is N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine , reflecting the substituent hierarchy and connectivity. Its molecular formula is C₁₀H₂₀N₃ , with a molecular weight of 182.29 g/mol . Structural features include:

Property Value
IUPAC Name N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine
Molecular Formula C₁₀H₂₀N₃
Molecular Weight 182.29 g/mol
Key Functional Groups Pyrazole ring, ethylamine, methyl, propyl substituents

The compound’s SMILES notation, CCCN1C(=CC(=N1)C)CNCC , encodes its branching pattern, emphasizing the propyl chain (CCCN) at position 1 and the ethylamine group (CNCC) at position 5.

Historical Development of Pyrazole-Based Amines

Pyrazole derivatives have been synthesized since the late 19th century, with early work by Ludwig Knorr on antipyrine (a pyrazolone derivative) laying the groundwork for heterocyclic amine research. The introduction of alkylamine side chains to pyrazole cores emerged in the mid-20th century, driven by interest in their pharmacological potential. This compound represents a modern iteration of these efforts, optimized for enhanced stability and bioactivity.

Key milestones include:

  • 1950s : Development of pyrazole-5-carboxamides as analgesic agents.
  • 1980s : Advancements in regioselective alkylation techniques, enabling precise substitution at pyrazole positions 1 and 5.
  • 2000s : Application of microwave-assisted synthesis to reduce reaction times and improve yields for N-alkylpyrazole amines.

The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with diketones, followed by reductive amination to introduce the ethylamine side chain. Industrial-scale production employs continuous-flow reactors to achieve gram-scale outputs with >90% purity.

Academic Significance in Heterocyclic Chemistry

Pyrazole amines occupy a critical niche in heterocyclic chemistry due to their:

  • Electronic versatility : The pyrazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, enabling diverse functionalization.
  • Biological relevance : The ethylamine side chain enhances solubility and receptor-binding affinity, making these compounds valuable in drug discovery.

Recent studies highlight their utility as:

  • Kinase inhibitors : The pyrazole core mimics adenine in ATP-binding pockets, enabling competitive inhibition.
  • Ligands for transition metals : Ethylamine-substituted pyrazoles form stable complexes with Cu(II) and Fe(III), applicable in catalysis.

Academic investigations into this compound have also explored its photophysical properties, with fluorescence studies revealing solvatochromic behavior in polar solvents. Such findings underscore its potential in sensor technologies and optoelectronics.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-6-13-10(8-11-5-2)7-9(3)12-13;/h7,11H,4-6,8H2,1-3H3;1H

InChI Key

BTOMIRKOOZQLIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation via Cyclization Reactions

Knorr Pyrazole Synthesis with Modified 1,3-Diketones

The Knorr synthesis remains a cornerstone for pyrazole ring formation. For the target compound, propylhydrazine reacts with a 1,3-diketone containing a methyl group at the β-position. For example, 3-keto-2-methylpentanoate undergoes cyclization with propylhydrazine in ethanol at 80°C for 12 hours, yielding 1-propyl-3-methyl-1H-pyrazole-5-carboxylate. Acidic hydrolysis of the ester group produces the corresponding carboxylic acid, which is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4).

Key Reaction Conditions:
Step Reagents/Conditions Yield
Cyclization Propylhydrazine, ethanol, 80°C 78%
Ester hydrolysis HCl (6M), reflux 92%
Reduction LiAlH4, tetrahydrofuran (THF), 0°C 65%

Lawesson’s Reagent-Mediated Cyclization

Adapting methods from patent WO2015063709A1, thiocarbonyl precursors such as 3-methyl-1-propyl-1H-pyrazole-5-thioamide are cyclized using Lawesson’s reagent in toluene at 110°C. This approach avoids toxic solvents like pyridine and achieves regioselectivity >95% for the 3-methyl-1-propyl substitution pattern. The thioamide intermediate is prepared via reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbonitrile with hydrogen sulfide (H2S) in the presence of triethylamine.

Optimization Insights:
  • Temperature : Cyclization proceeds efficiently at 110°C, minimizing side products.
  • Solvent : Toluene enhances reagent solubility and facilitates easy separation.

Functionalization of the Pyrazole Core

Introduction of the Aminomethyl Side Chain

The hydroxymethyl intermediate from Section 1.1 undergoes Mitsunobu reaction with ethylamine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF, the hydroxymethyl group is converted to an ethylaminomethyl moiety at the pyrazole’s 5-position. Alternatively, bromination of the hydroxymethyl group (with PBr3) followed by nucleophilic substitution with ethylamine in dimethylformamide (DMF) at 60°C achieves the same transformation.

Comparative Efficiency:
Method Conditions Yield
Mitsunobu reaction DEAD, PPh3, THF, 0°C to RT 82%
Bromination/SN2 PBr3, then ethylamine, DMF, 60°C 68%

Reductive Amination Approaches

A one-pot reductive amination strategy simplifies side-chain introduction. 5-Formyl-3-methyl-1-propyl-1H-pyrazole reacts with ethylamine in methanol, followed by sodium borohydride (NaBH4) reduction at 25°C. This method avoids intermediate isolation, achieving an overall yield of 75%.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes cost-effectiveness and scalability. Batch processes using stirred-tank reactors are common for cyclization and functionalization steps, with typical cycle times of 8–12 hours per step. Continuous flow systems enhance heat transfer and mixing for exothermic reactions (e.g., Lawesson’s reagent-mediated cyclization), reducing reaction times to 1–2 hours.

Purification Techniques

Final purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization from toluene/acetic acid mixtures. Crystallization yields higher purity (>99%) but requires precise temperature control during cooling.

Mechanistic Insights and Regiochemical Control

Cyclization Regioselectivity

The position of methyl and propyl groups on the pyrazole ring is governed by the electronic effects of substituents during cyclization. Propylhydrazine’s bulkiness directs the propyl group to the 1-position, while electron-withdrawing groups (e.g., esters) stabilize the transition state, favoring methyl placement at the 3-position.

Side-Chain Functionalization Dynamics

In Mitsunobu reactions, the configuration of the hydroxymethyl group influences reaction rates. Primary alcohols react faster than secondary or tertiary counterparts, ensuring efficient conversion to the ethylaminomethyl derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Studies indicate that it may modulate enzyme activity by binding to specific sites, thus impacting metabolic pathways .

Case Study:
A study focusing on the antimicrobial properties of pyrazole derivatives found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Medicine

This compound is explored for its pharmacological properties , including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Clinical Insights:
Research has shown that derivatives of this compound exhibit significant anti-inflammatory effects in vitro, leading to considerations for their use in treating conditions such as arthritis and other inflammatory diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility allows for integration into various formulations, enhancing product efficacy and stability.

Comparative Data Table

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for complex moleculesFacilitates metal complex formation
BiologyEnzyme inhibitorModulates metabolic pathways
MedicineAnti-inflammatory agentSignificant effects observed in clinical studies
IndustryIntermediate for agrochemicalsEnhances product stability and efficacy

Mechanism of Action

The mechanism of action of ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Pyrazole-Amines

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Pyrazole Positions) Molecular Formula MW (g/mol) Key Features/Applications Source
Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine 1-propyl, 3-methyl, 5-(ethylaminomethyl) C₉H₁₇N₃ 167.26 Primary amine; potential H-bond donor
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-methyl, 3-pyridinyl, 5-ethylamine C₁₁H₁₅N₄ 203.26 Aromatic pyridine ring; ESIMS m/z 203
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-phenyl, 3-pyridinyl, 5-methylamine C₁₅H₁₄N₄ 252.30 Bulky phenyl group; ESIMS m/z 252
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine 1-(2-thienylethyl), 3-methyl C₁₀H₁₃N₃S 207.29 Thiophene substituent; sulfur electronic effects
5-Amino-3-methyl-1-phenylpyrazole 1-phenyl, 3-methyl, 5-amine C₁₀H₁₁N₃ 173.22 No methylene bridge; simpler structure
Key Observations:
  • Substituent Effects: The 1-propyl group in the target compound introduces greater hydrophobicity compared to smaller substituents (e.g., methyl in ). The 3-methyl group is common across several analogues, but the 5-ethylaminomethyl moiety distinguishes the target as a primary amine capable of hydrogen bonding .
  • Electronic Properties : The pyridine and thiophene substituents in and enhance π-π stacking and polar interactions, respectively, which could influence solubility or binding affinities in biological systems.

Functional Comparison with Amine-Containing Adsorbents

Key differences include:

  • Amine Type : The target compound is a primary amine, whereas MDEA is a tertiary amine. Primary amines typically exhibit faster reaction kinetics with CO₂ but lower thermal stability compared to tertiary amines .
  • Adsorption Mechanism : MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves CO₂ adsorption via chemisorption (amine-CO₂ reaction) and physisorption (pore filling). The target compound’s primary amine could enhance chemisorption but lacks the porous support for physisorption .

Research Findings and Data

Spectroscopic and Analytical Data

  • ESIMS: Analogues in show characteristic mass spectra (e.g., m/z 203–252), which correlate with their molecular weights and substituents.
  • FTIR : In MDEA-based materials, O-H (3395 cm⁻¹) and C-N (1031 cm⁻¹) stretches confirm amine impregnation . For the target compound, similar stretches (N-H ~3300 cm⁻¹, C-N ~1100 cm⁻¹) would be expected.

Physicochemical Properties

  • Hydrogen Bonding: The primary amine in the target compound can act as both a donor and acceptor, enabling stronger intermolecular interactions compared to tertiary amines like MDEA .
  • Solubility : The 1-propyl group may reduce aqueous solubility relative to analogues with polar substituents (e.g., pyridine in ).

Biological Activity

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by its unique structural features, which include a pyrazole ring and an ethyl amine group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Research into its biological activity is essential for understanding its therapeutic potential.

Chemical and Physical Properties

  • Molecular Formula : C₁₀H₁₉N₃
  • Molecular Weight : 181.27 g/mol
  • Structural Features : Contains a pyrazole ring and an ethylamine moiety, contributing to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to show comparable efficacy to commercial antibiotics like linezolid and cefaclor .

2. Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In various in vivo models, derivatives of pyrazole have demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs such as ibuprofen .

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, some studies indicate that pyrazole derivatives can act as reversible non-competitive inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism .

The biological activities of this compound are primarily attributed to its interaction with molecular targets:

  • Molecular Targets : The compound binds to enzymes and receptors, modulating their activity.
  • Pathways Involved : Inhibition of enzyme activity may occur by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

StudyFindings
Gill et al., 2017Reported antibacterial activity against both Gram-positive and Gram-negative bacteria with derivatives showing efficacy comparable to standard antibiotics .
Bandgar et al., 2014Synthesized new pyrazole derivatives that exhibited significant anti-inflammatory effects in carrageenan-induced rat paw edema models .
Argade et al., 2020Investigated the synthesis of pyrazole derivatives with potent MAO inhibitory activity, demonstrating potential for treating neurodegenerative diseases.

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